molecular formula C18H34N2 B14725359 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- CAS No. 5709-26-2

1H-Imidazole, 1-dodecyl-2-(1-methylethyl)-

Cat. No.: B14725359
CAS No.: 5709-26-2
M. Wt: 278.5 g/mol
InChI Key: OXVFFRNIUMEJNG-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- is a substituted imidazole compound characterized by a long dodecyl chain and an isopropyl group attached to the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Scientific Research Applications

1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.

    Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their normal function, leading to antimicrobial or anticancer effects. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially causing membrane disruption and cell death .

Comparison with Similar Compounds

1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

5709-26-2

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

1-dodecyl-2-propan-2-ylimidazole

InChI

InChI=1S/C18H34N2/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-19-18(20)17(2)3/h14,16-17H,4-13,15H2,1-3H3

InChI Key

OXVFFRNIUMEJNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1C(C)C

Origin of Product

United States

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